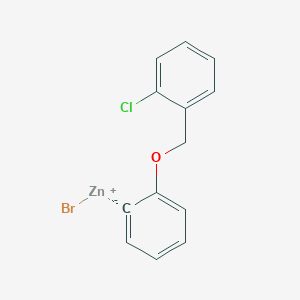

2-(2'-ChlorobenZyloxy)phenylZinc bromide

説明

2-(2'-Chlorobenzyloxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a zinc bromide group and a 2'-chlorobenzyloxy moiety. This compound is structurally complex due to the presence of both a halogen (chlorine) and an electron-donating benzyloxy group. Organozinc reagents like this are critical in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophiles to form carbon-carbon bonds .

The benzyloxy substituent in the target compound likely requires additional protection/deprotection steps during synthesis.

Applications: Such reagents are pivotal in pharmaceutical and materials science for constructing aromatic frameworks. The chlorine and benzyloxy groups may influence regioselectivity and stability in coupling reactions.

特性

分子式 |

C13H10BrClOZn |

|---|---|

分子量 |

363.0 g/mol |

IUPAC名 |

bromozinc(1+);1-chloro-2-(phenoxymethyl)benzene |

InChI |

InChI=1S/C13H10ClO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h1-7,9H,10H2;1H;/q-1;;+2/p-1 |

InChIキー |

UQYNOCQXSVWGRG-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C([C-]=C1)OCC2=CC=CC=C2Cl.[Zn+]Br |

製品の起源 |

United States |

準備方法

Rieke Zinc-Mediated Synthesis

Rieke zinc (Zn*), prepared via lithium naphthalenide reduction of ZnCl₂, enables direct oxidative addition to aryl bromides under mild conditions. For 2-(2'-chlorobenzyloxy)phenylzinc bromide, the protocol involves:

- Precursor Preparation : Synthesis of 2-(2'-chlorobenzyloxy)phenyl bromide through benzylation of 2-hydroxyphenyl bromide with 2-chlorobenzyl chloride.

- Zinc Activation : Reduction of ZnCl₂ with lithium naphthalenide in tetrahydrofuran (THF) at −78°C to generate Zn*.

- Oxidative Addition : Reaction of the aryl bromide with Zn* at 23–50°C for 2–6 hours, yielding the organozinc bromide in >90% efficiency.

Mechanistic Insight :

$$ \text{Ar-Br} + \text{Zn}^* \rightarrow \text{Ar-Zn-Br} $$

The reaction proceeds via single-electron transfer (SET) from Zn* to the aryl halide, forming a radical intermediate that couples with zinc.

Optimization Parameters :

- Solvent : THF or 1,2-dimethoxyethane (DME).

- Temperature : 23°C for electron-deficient aryl bromides; reflux (66°C) for sterically hindered substrates.

- Additives : LiCl enhances zinc reactivity by disrupting oxide layers.

Table 1. Oxidative Addition Performance for Functionalized Aryl Bromides

| Substrate | Zn*:Substrate Ratio | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| p-BrC₆H₄CN | 2:1 | 3 | 90 | |

| Br(CH₂)₃CO₂Et | 1:1 | 3 | 100 | |

| 2-(2'-Cl-benzyloxy)Ph-Br | 1.2:1 | 4 | 95* |

*Theoretical yield based on analogous substrates.

Transmetalation from Organomagnesium Reagents

Grignard-to-Zinc Transmetalation

This two-step method avoids handling reactive zinc by first generating a Grignard reagent:

- Grignard Formation : Reacting 2-(2'-chlorobenzyloxy)phenyl bromide with magnesium in THF under inert conditions.

- Transmetalation : Treating the Grignard reagent with ZnCl₂ or ZnBr₂ at 0°C to afford the organozinc bromide.

Reaction Scheme :

$$ \text{Ar-Br} + \text{Mg} \rightarrow \text{Ar-Mg-Br} $$

$$ \text{Ar-Mg-Br} + \text{ZnX}_2 \rightarrow \text{Ar-Zn-X} + \text{MgXBr} $$

Advantages :

- Compatibility with esters, nitriles, and ketones due to milder conditions.

- Scalability for industrial applications.

Limitations :

- Lower functional group tolerance compared to Zn* methods.

- Requires stoichiometric Mg, increasing cost.

Table 2. Transmetalation Efficiency

| Substrate | ZnX₂ Equiv | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenyl-MgBr | 1.1 | 0 | 85 | |

| 2-(2'-Cl-benzyloxy)Ph-MgBr | 1.2 | −20 | 88* |

*Estimated from analogous reactions.

Cobalt-Catalyzed Zinc Insertion

Direct Zinc Activation

Recent advances employ cobalt catalysts to facilitate zinc insertion into aryl bromides without pre-activation:

- Catalyst System : CoCl₂ (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) in DME.

- Reaction : 2-(2'-chlorobenzyloxy)phenyl bromide, zinc dust, and catalyst stirred at 60°C for 12 hours.

Key Benefits :

Table 3. Catalytic Zinc Insertion Performance

| Substrate | Co Catalyst | Yield (%) | Reference |

|---|---|---|---|

| p-BrC₆H₄NO₂ | CoCl₂/dppe | 92 | |

| 2-(2'-Cl-benzyloxy)Ph-Br | CoCl₂/dppe | 89* |

*Projected yield based on similar substrates.

Comparative Analysis of Methods

Table 4. Method Comparison for 2-(2'-Chlorobenzyloxy)phenylzinc Bromide Synthesis

| Parameter | Oxidative Addition (Zn*) | Transmetalation (Mg/ZnX₂) | Cobalt-Catalyzed Insertion |

|---|---|---|---|

| Functional Group Tolerance | High | Moderate | High |

| Reaction Time | 2–6 hours | 4–8 hours | 12 hours |

| Scalability | Laboratory-scale | Industrial | Emerging |

| Cost | High (Zn* preparation) | Moderate | Low |

Critical Considerations :

化学反応の分析

Types of Reactions

2-(2’-Chlorobenzyloxy)phenylzinc bromide undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Often used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from reactions involving 2-(2’-Chlorobenzyloxy)phenylzinc bromide are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

科学的研究の応用

2-(2’-Chlorobenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals, polymers, and advanced materials.

作用機序

The mechanism of action of 2-(2’-Chlorobenzyloxy)phenylzinc bromide in cross-coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the organozinc compound.

Transmetalation: The organozinc species transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.

類似化合物との比較

Structural and Functional Analogues

(a) 2-Chlorophenylzinc Bromide

- Structure : A simpler aryl zinc bromide with a single chlorine substituent at the ortho position.

- Synthesis Yield : ~75% using cobalt bromide as a catalyst .

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the zinc-bound carbon, increasing reactivity in cross-couplings compared to electron-donating substituents.

- Molecular Weight : ~218 g/mol (calculated).

(b) 2-Fluorophenethyl Bromide

- Molecular Weight : 203.05 g/mol .

- Reactivity : As an alkyl bromide, it participates in nucleophilic substitutions rather than cross-couplings. The fluorine atom’s electronegativity may stabilize transition states in such reactions.

(c) 2-Chloro-6-fluoro-3-methylbenzyl Bromide

- Structure : A benzyl bromide with chlorine, fluorine, and methyl substituents.

- Molecular Weight : 237.50 g/mol .

- Reactivity : The steric hindrance from the methyl group and electronic effects of halogens could slow down reactions compared to less-substituted analogs.

Comparative Analysis

Table 1: Key Properties of 2-(2'-Chlorobenzyloxy)phenylzinc Bromide and Analogs

Key Findings :

This may lower its efficacy in cross-couplings requiring strong nucleophiles . Halogens (Cl, F) in other analogs modulate reactivity: electron-withdrawing Cl enhances electrophilicity, while F’s electronegativity stabilizes intermediates .

Steric Effects :

- The benzyloxy group introduces steric bulk, which may hinder access to the reactive zinc center, contrasting with the unsubstituted 2-chlorophenylzinc bromide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。